molecular formula C16H14Cl2N4O2 B2778763 N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide CAS No. 879335-16-7

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide

Cat. No. B2778763
CAS RN: 879335-16-7
M. Wt: 365.21
InChI Key: WGIOMQMNRLKLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications are currently being investigated.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide works by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) enzymes, which are known to be important in the development and progression of several types of cancer.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK and PI3K, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is its specificity for BTK and PI3K, which makes it a potentially valuable tool for studying the role of these enzymes in cancer cell growth and survival. However, the compound's efficacy and safety in humans are still being investigated, and further studies will be needed to determine its potential limitations and side effects.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide. One area of interest is the development of combination therapies that include N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide and other targeted inhibitors. Another potential direction is the investigation of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in combination with immunotherapy agents, which may have synergistic effects in the treatment of cancer. Additionally, further studies will be needed to determine the safety and efficacy of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in clinical trials, and to identify potential biomarkers that may predict response to the compound.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide involves several steps, including the reaction of 6,8-dichloroquinazoline-4-amine with ethyl 2-bromoacetate to form 2-(6,8-dichloroquinazolin-4-yl)oxyacetic acid ethyl ester. This intermediate is then reacted with 1-cyano-1-cyclopropane carboxylic acid to form the final product, N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including those associated with lymphoma and leukemia. The compound has been shown to inhibit the activity of several important signaling pathways involved in cancer cell growth and survival, including the B-cell receptor and PI3K pathways.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2/c1-16(7-19,9-2-3-9)22-13(23)6-24-15-11-4-10(17)5-12(18)14(11)20-8-21-15/h4-5,8-9H,2-3,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOMQMNRLKLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=NC=NC3=C2C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[(6,8-dichloroquinazolin-4-YL)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.